1,4-bis(2-hydroperoxypropan-2-yl)benzene
Overview
Description
1,4-bis(2-hydroperoxypropan-2-yl)benzene: is an organic compound with the molecular formula C12H18O4. It is also known as this compound. This compound is characterized by the presence of two hydroperoxy groups attached to a benzene ring through isopropyl linkages. It is a significant compound in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-bis(2-hydroperoxypropan-2-yl)benzene typically involves the hydroperoxidation of p-diisopropylbenzene. This reaction is carried out under controlled conditions to ensure the selective formation of the hydroperoxy groups. The reaction conditions often include the use of hydrogen peroxide as the oxidizing agent and an acid catalyst to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of hydrogen peroxide to a solution of p-diisopropylbenzene in the presence of an acid catalyst. The reaction mixture is then subjected to purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,4-bis(2-hydroperoxypropan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The hydroperoxy groups can be further oxidized to form peroxy acids or other oxidized derivatives.
Reduction: Reduction of the hydroperoxy groups can yield alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of catalysts.
Major Products:
Oxidation: Peroxy acids, ketones, or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 1,4-bis(2-hydroperoxypropan-2-yl)benzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable starting material for the preparation of polymers, resins, and other specialty chemicals .
Biology and Medicine: In biological and medical research, this compound is studied for its potential antioxidant properties. The hydroperoxy groups can scavenge free radicals, making it a candidate for developing new antioxidant therapies .
Industry: In industrial applications, this compound is used in the production of high-performance materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 1,4-bis(2-hydroperoxypropan-2-yl)benzene involves the interaction of its hydroperoxy groups with various molecular targets. These interactions can lead to the formation of reactive oxygen species, which can then participate in further chemical reactions. The hydroperoxy groups can also undergo homolytic cleavage to generate free radicals, which can initiate polymerization reactions or other radical-mediated processes .
Comparison with Similar Compounds
1,4-Bis(2-hydroxyisopropyl)benzene: This compound has hydroxyl groups instead of hydroperoxy groups, making it less reactive in oxidation reactions.
p-Diisopropylbenzene: The parent compound from which 1,4-bis(2-hydroperoxypropan-2-yl)benzene is derived.
Uniqueness: this compound is unique due to the presence of hydroperoxy groups, which impart high reactivity and the ability to participate in a wide range of chemical reactions. This makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
1,4-bis(2-hydroperoxypropan-2-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-11(2,15-13)9-5-7-10(8-6-9)12(3,4)16-14/h5-8,13-14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGMWDPZVFOJLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(C)(C)OO)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185478 | |
Record name | Hydroperoxide, (1,4-phenylenebis(1-methylethylidene))bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3159-98-6 | |
Record name | 1,1′-[1,4-Phenylenebis(1-methylethylidene)]bis[hydroperoxide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3159-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroperoxide, (1,4-phenylenebis(1-methylethylidene))bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003159986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroperoxide, (1,4-phenylenebis(1-methylethylidene))bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroperoxide, 1,1'-[1,4-phenylenebis(1-methylethylidene)]bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.113 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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